Sulfadoxine

Descripción general

Descripción

Sulfadoxina , pertenece a la clase de las sulfas. Es un polvo cristalino blanco con un ligero amargor y casi inodoro. Cuando se expone a la luz, cambia de color gradualmente. La sulfadoxina es escasamente soluble en acetona, ligeramente soluble en etanol y casi insoluble en agua. Se disuelve fácilmente en soluciones diluidas de ácido clorhídrico o hidróxido de sodio .

Métodos De Preparación

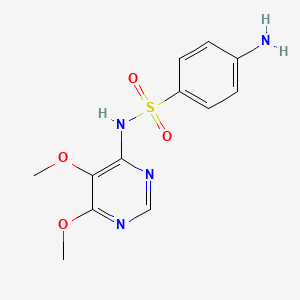

Rutas de síntesis: La sulfadoxina se puede sintetizar a través de diversas rutas. Un método común implica la condensación de cloruro de 4-aminobencenosulfonilo con 5,6-dimetoxiprimidina en presencia de una base. El producto resultante es sulfadoxina. La reacción se puede representar como sigue:

Cloruro de 4-aminobencenosulfonilo+5,6-dimetoxiprimidina→sulfadoxina

Producción industrial: La producción industrial de sulfadoxina típicamente involucra la síntesis a gran escala utilizando condiciones optimizadas. Los métodos industriales específicos son de propiedad privada y pueden variar entre los fabricantes.

Análisis De Reacciones Químicas

Tipos de reacciones: La sulfadoxina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes.

Productos principales: Los productos principales formados a partir de las reacciones de sulfadoxina incluyen derivados con grupos funcionales modificados. Estas modificaciones influyen en las propiedades farmacológicas del compuesto.

Aplicaciones Científicas De Investigación

Treatment of Malaria

Sulfadoxine is predominantly used in combination with pyrimethamine to treat infections caused by Plasmodium falciparum, particularly in cases where chloroquine resistance is suspected. The combination is effective due to this compound's inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in the malaria parasite .

Efficacy Studies:

- A study involving 2869 treatments among Kenyan children under five years old highlighted that only 23.5% received the recommended dose, impacting treatment efficacy .

- Research indicates that intermittent preventive treatment with this compound-pyrimethamine during pregnancy can reduce low birth weight and improve birth outcomes .

Treatment of Bacterial Infections

This compound can also be utilized for treating various bacterial infections, particularly in respiratory and urinary tract infections. Its mechanism involves competing with para-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis .

Veterinary Applications

This compound is frequently employed in veterinary medicine to treat infections in livestock. Its effectiveness against various pathogens makes it a valuable tool for managing animal health, particularly in the context of preventing disease outbreaks in herds.

Adverse Reactions

A significant concern with this compound-pyrimethamine is its association with adverse reactions, such as Stevens-Johnson syndrome (SJS). A study documented four cases of SJS among participants in a mass drug administration campaign, highlighting the need for careful monitoring when administering this combination therapy .

| Case | Age (years) | Sex | Weight (kg) | Symptoms | Outcome |

|---|---|---|---|---|---|

| 1 | 12 | M | 27 | Pruritus, vesiculopapular lesions, fever | Discharged in good condition |

| 2 | 15 | F | 43 | Generalized cutaneous lesions, breathing difficulties | Discharged in good condition |

| 3 | 34 | F | 65 | Pruritus, hives, corneal ulcers | Clinically stable at discharge |

| 4 | 50 | F | 68 | Vesicles on lips, dysphagia | Improvement noted post-treatment |

Resistance Studies

Research has shown that resistance to this compound-pyrimethamine is becoming increasingly prevalent, especially in sub-Saharan Africa. Molecular markers associated with resistance have been identified, necessitating ongoing surveillance to ensure effective treatment regimens .

Mecanismo De Acción

La sulfadoxina se dirige a la dihidroptteroato sintasa y la dihidrofolato reductasa de Plasmodium. Al inhibir competitivamente estas enzimas, interrumpe la síntesis de tetrahidrofolato, un precursor esencial para la biosíntesis de nucleótidos en el parásito de la malaria.

Comparación Con Compuestos Similares

La singularidad de la sulfadoxina radica en su efecto de duración ultラルarga, lo que la hace adecuada para la profilaxis y el tratamiento. Los compuestos similares incluyen otras sulfas como la sulfadimoxina y la sulfametoxazol.

Actividad Biológica

Sulfadoxine is a sulfonamide antibiotic primarily used in combination with pyrimethamine to treat malaria, particularly infections caused by Plasmodium falciparum. This article explores the biological activity of this compound, focusing on its mechanisms of action, resistance patterns, clinical efficacy, and emerging research findings.

This compound acts by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the folate synthesis pathway of protozoan parasites. By blocking this enzyme, this compound prevents the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, effectively disrupting folate production necessary for DNA synthesis and cell division in parasites .

Resistance Mechanisms

Resistance to this compound is a significant concern in malaria treatment. Studies have identified specific mutations in the dhps gene of Plasmodium species that confer resistance. For instance, mutations such as A437G and K540E in P. falciparum have been linked to increased inhibitory concentrations (IC50) against this compound . In P. vivax, the V585 mutation has been associated with intrinsic resistance to this compound, indicating a need for alternative therapeutic strategies .

Table 1: Key Mutations Associated with this compound Resistance

| Mutation | Effect on Resistance | Species |

|---|---|---|

| A437G | Increased IC50 | P. falciparum |

| K540E | Increased IC50 | P. falciparum |

| V585 | Intrinsic resistance | P. vivax |

Clinical Efficacy

This compound-pyrimethamine (SP) has been widely used for intermittent preventive treatment (IPT) in malaria-endemic regions, especially among pregnant women and infants. Research indicates that IPT with SP can significantly reduce malaria morbidity and improve birth outcomes. For example, a cluster-randomized controlled trial demonstrated that SP-IPTi reduced clinical malaria incidence by 59% and severe anemia by 50% among infants .

Case Study: IPT with this compound-Pyrimethamine

In a recent study involving 654 pregnant women, those receiving monthly IPT with SP exhibited improved birth weight outcomes compared to those receiving alternative treatments. The incidence of malaria episodes was notably lower in the SP group, highlighting its effectiveness despite emerging resistance issues .

Emerging Research Findings

Recent investigations have also explored this compound's effects beyond malaria treatment. For instance, this compound has been shown to induce gametocytogenesis in Plasmodium berghei, potentially raising concerns about transmission dynamics . Furthermore, organometallic conjugates of this compound have demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential applications beyond antimalarial therapy .

Propiedades

IUPAC Name |

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSFRIWCGOHTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023608 | |

| Record name | Sulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.96e-01 g/L | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfadoxine is a sulfa drug, often used in combination with pyrimethamine to treat malaria. This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria. Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. Sulfa drugs or Sulfonamides are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism. All cells require folic acid for growth. Folic acid (as a vitamin) diffuses or is transported into human cells. However, folic acid cannot cross bacterial (and certain protozoan) cell walls by diffusion or active transport. For this reason bacteria must synthesize folic acid from p-aminobenzoic acid. | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2447-57-6 | |

| Record name | Sulfadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadoxine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFADOXINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88463U4SM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190-194 °C, 190 - 194 °C | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.